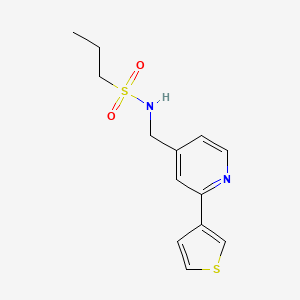
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide is an organic compound that features a thiophene ring attached to a pyridine ring, which is further connected to a sulfonamide group via a methylene bridge
作用机制
Target of Action
Similar compounds have shown significant activity against certain kinases . The compound’s sulfonamide group could potentially interact with enzymes or receptors in the body, as sulfonamides are known to have a wide range of biological activities .
Mode of Action
The negative charges around the o4 and o5 atoms in the sulfonamide group indicate that this structure could be a possible site for nucleophilic attack . This suggests that the compound might interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Organoboron compounds, which this compound is a part of, are known to be involved in various transformation processes and have a wide range of applications in pharmacy and biology . They are used in the organic synthesis of drugs, in the asymmetric synthesis of amino acids, and in Diels–Alder and Suzuki coupling reactions .
Result of Action
Similar compounds have shown significant activity against certain kinases , suggesting that this compound might also have kinase inhibitory activity. Further experimental studies would be required to confirm this.
Action Environment
The action of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, boronic ester bonds, which this compound might contain, are known to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . This could influence the compound’s action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine-Thiophene Intermediate: This step involves the coupling of a thiophene derivative with a pyridine derivative.
Introduction of the Sulfonamide Group: The intermediate is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its biological activity, and the thiophene-pyridine moiety can interact with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its stability and reactivity.
相似化合物的比较
Similar Compounds
- N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide
- N-((2-(furan-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide
Uniqueness
Compared to similar compounds, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide offers unique electronic properties due to the position of the thiophene ring, which can influence its reactivity and binding characteristics. This makes it a valuable compound for specific applications where these properties are advantageous .
属性
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-2-7-19(16,17)15-9-11-3-5-14-13(8-11)12-4-6-18-10-12/h3-6,8,10,15H,2,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNYQEWUULZPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1=CC(=NC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
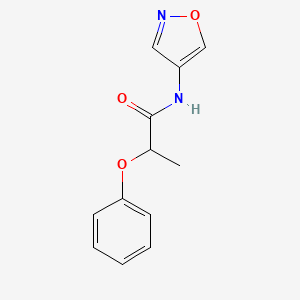
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2741993.png)

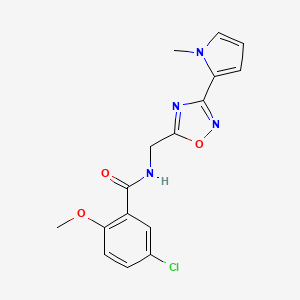
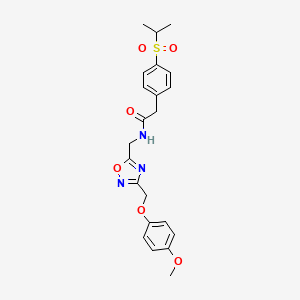
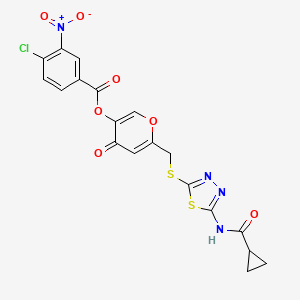
![6-(3-Bromophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2742000.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2742001.png)

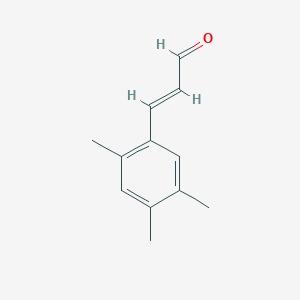
![6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2742007.png)
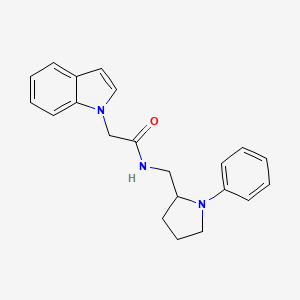
![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2742014.png)

